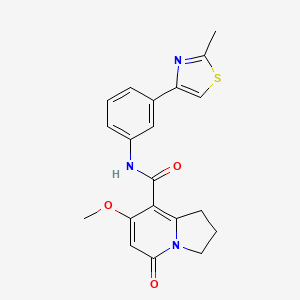

2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid

Vue d'ensemble

Description

The compound “2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid” is an organic compound. Organic compounds like this often contain carbon, hydrogen, and oxygen atoms . They can be part of larger molecules and can participate in various chemical reactions .

Synthesis Analysis

While specific synthesis methods for “2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid” are not available, similar compounds can be synthesized through various methods. For instance, protodeboronation of alkyl boronic esters has been reported .Applications De Recherche Scientifique

Atmospheric Chemistry

A study identified polar organic compounds, including multifunctional organic compounds similar to 2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid, in atmospheric particulate matter. These compounds are potential tracers for secondary organic aerosol from monoterpenes, suggesting a role in understanding atmospheric chemistry and pollution sources (Jaoui et al., 2005).

Organic Synthesis

In organic synthesis, derivatives of 2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid have been used in Diels–Alder reactions, demonstrating stereoselectivity and regioselectivity. This indicates its utility in creating complex organic structures, which is fundamental in synthetic chemistry (Bansal et al., 2002).

Catalysis and Reaction Mechanisms

The compound has been involved in studies of hydrocarbonylation and dimerization reactions, revealing insights into catalytic processes and reaction mechanisms. This is vital for developing new catalytic methods and understanding chemical reactivity (Murata & Matsuda, 1982).

Crystallography and Material Science

Research in crystallography and material science has utilized derivatives of 2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid. These studies contribute to the understanding of molecular structures and the development of new materials (Abell et al., 1991).

Synthesis of Heterocycles

The compound has been a precursor in synthesizing various heterocycles, highlighting its versatility in organic synthesis and potential applications in creating bioactive compounds (Honey et al., 2012).

Ring Expansion Studies

2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid derivatives have been used in ring expansion studies, which are crucial for understanding reaction mechanisms and developing synthetic methodologies (Maas & Bender, 2000).

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as boronic acids and their esters, are highly considered for the design of new drugs and drug delivery devices .

Mode of Action

Related compounds, such as pinacol boronic esters, undergo catalytic protodeboronation utilizing a radical approach . This process involves the transfer of the α-amino group of L-lysine to acceptor oxoacids .

Biochemical Pathways

Related compounds are known to participate in the suzuki–miyaura (sm) cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst .

Pharmacokinetics

It’s known that boronic acids and their esters, which are similar compounds, are only marginally stable in water . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

Related compounds, such as pinacol boronic esters, are known to be valuable building blocks in organic synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid. For instance, the pH strongly influences the rate of reaction of similar compounds, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes.

Propriétés

IUPAC Name |

2-ethoxycarbonyl-3,3-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-5-13-8(12)6(7(10)11)9(2,3)4/h6H,5H2,1-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUFLUUYBYPRDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid | |

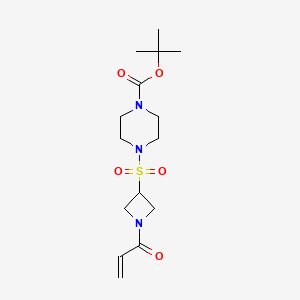

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2896957.png)

![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/no-structure.png)

![5-[(Methylamino)methyl]pyrrolidin-2-one](/img/structure/B2896966.png)

![N-(1-acetyl-2,3-dihydroindol-5-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2896968.png)